tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
Description
tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-bromobenzenesulfonamide moiety at the 3S-position. This compound belongs to a class of sulfonamide-functionalized piperidines, which are widely utilized in medicinal chemistry as intermediates for protease inhibitors, receptor antagonists, and antimicrobial agents due to their structural versatility and hydrogen-bonding capabilities.
Properties
CAS No. |
1002360-18-0 |
|---|---|
Molecular Formula |
C16H23BrN2O4S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
WSNDRGOFHGLJOC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis of the Piperidine Core
Chiral piperidines are often synthesized via cyclization or reductive amination strategies. A method described by Davis et al. involves the use of sulfinimine chemistry to control stereochemistry. For example, (1R,2S,5R)-menthyl (S)-p-toluenesulfinate (66) reacts with aldehydes to form chiral sulfinimines, which are subsequently reduced to yield enantiomerically enriched amines. Alternatively, Sharpless asymmetric dihydroxylation (AD) has been employed to generate stereodefined diols that are cyclized into piperidines.
Introduction of the Boc Protecting Group
The primary amine of the piperidine intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure from Ambeed, 1-(piperidin-4-yl)azepane (1e) reacts with Boc anhydride in dichloromethane (DCM) in the presence of triethylamine (TEA) and catalytic DMAP. The reaction proceeds at room temperature for 8 hours, yielding the Boc-protected amine in 85–90% yield after aqueous workup.
Key Reaction Conditions
- Solvent : Dichloromethane
- Base : Triethylamine
- Catalyst : DMAP (0.1 equiv)
- Temperature : 25°C
- Yield : 85–90%
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The second critical step involves the reaction of the Boc-protected piperidine amine with 4-bromobenzenesulfonyl chloride to form the sulfonamide linkage.
Reaction Mechanism and Optimization
Sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to form the sulfonamide (Figure 1). The reaction is typically conducted in anhydrous DCM or THF with a base such as TEA or pyridine to neutralize HCl byproducts.
In a protocol from PMC, 4-bromobenzene-1-sulfonyl chloride reacts with a piperidine amine hydrochloride salt (2a) in DCM, yielding the sulfonamide (3b) as a white solid in 82% yield after crystallization. The use of excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis of the sulfonyl chloride.
Key Reaction Conditions
Stereochemical Considerations
The (3S) configuration of the piperidine amine is preserved during sulfonylation due to the non-reactive nature of the Boc group under these conditions. Chiral HPLC analysis of intermediates confirms enantiomeric excess (>99% ee).
Purification and Characterization
Workup and Isolation
The crude product is washed with saturated NaHCO₃ to remove unreacted sulfonyl chloride and acid byproducts. Organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. Final purification is achieved via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate).
Analytical Data
- Melting Point : 155–158°C
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (br s, 1H, NH), 3.90–3.70 (m, 2H, piperidine-H), 3.20–3.00 (m, 2H, piperidine-H), 2.90–2.70 (m, 1H, piperidine-H), 1.45 (s, 9H, Boc-CH₃).
- HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water).
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
An alternative method involves reductive amination of tert-butyl (3S)-3-oxopiperidine-1-carboxylate with 4-bromobenzenesulfonamide. Using NaBH₃CN in methanol, the imine intermediate is reduced to the secondary amine, though this route yields lower enantiopurity (85–90% ee).
Solid-Phase Synthesis
Recent patents describe solid-phase synthesis using Wang resin-bound piperidines. After Boc deprotection, on-resin sulfonylation with 4-bromobenzenesulfonyl chloride achieves yields of 75–80%.
Challenges and Troubleshooting
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to hydrolysis of the sulfonyl chloride to the sulfonic acid. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are essential.
Diastereomer Formation
Incomplete stereochemical control during piperidine synthesis results in diastereomeric impurities. Chiral resolution via diastereomeric salt formation (e.g., L-tartaric acid) is employed, as demonstrated in Ambeed’s procedure.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The bromophenyl group and sulfonyl amino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Derivatives
Biological Activity
Tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.3 g/mol. The compound features a piperidine ring, a tert-butyl group, and a sulfonamide moiety linked to a bromobenzene, which enhances its reactivity and biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | Provides basic nitrogen for interaction with biological targets. |
| Tert-Butyl Group | Increases lipophilicity, aiding in membrane permeability. |
| Sulfonamide Moiety | Enhances reactivity and potential for enzyme inhibition. |
| Bromobenzene | May facilitate π-stacking interactions with target proteins. |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking substrates, leading to decreased enzymatic activity.
- Receptor Interaction : The compound can bind to specific receptors, potentially modulating signaling pathways crucial for cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation in antibiotic development.
Study 1: Enzyme Inhibition Assay
A study conducted by Pendergrass et al. evaluated the inhibitory effects of the compound on a specific enzyme associated with bacterial virulence. The results showed that concentrations as low as 50 μM resulted in approximately 50% inhibition of enzyme activity, indicating strong potential for therapeutic applications against bacterial infections.
Study 2: Binding Affinity
Another research effort focused on the binding affinity of the compound to various receptors involved in cell signaling. The findings demonstrated that the bromophenyl and sulfonamide groups significantly enhance binding interactions, suggesting that structural modifications could further optimize biological activity.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate | Different chirality may affect biological activity. | |
| tert-Butyl (3S)-3-(4-nitrophenyl)piperidine-1-carboxylate | Lacks sulfonamide; focuses on piperidine interaction. | |
| tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate | Different reactivity due to absence of bromophenyl group. |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound with high yield and purity?
Answer:
The synthesis typically involves coupling a (3S)-piperidine derivative with 4-bromobenzenesulfonyl chloride. Key steps include:
- Coupling Agents : Use of HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and NEt₃ (triethylamine) in dry dichloromethane (DCM) to activate the sulfonamide bond formation .
- Reaction Time : Extended stirring (e.g., 4 days at room temperature) ensures complete conversion, as shorter durations may leave unreacted intermediates .
- Purification : Column chromatography (e.g., alumina-based columns with gradients of PE/EtOAc/MeOH) is critical for isolating the pure product (>95% yield) .
Avoid DMAP or EDC-based methods unless rigorously optimized, as these may introduce variability in stereochemical outcomes .
Basic: Which spectroscopic techniques are most effective for confirming the stereochemical integrity of the (3S) configuration?
Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and sulfonamide NH (δ ~6.5 ppm, broad singlet). The (3S) configuration is confirmed by splitting patterns in the piperidine ring protons .
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350-1150 cm⁻¹) and carbamate (C=O at ~1680 cm⁻¹) validate functional groups .
- Chiral HPLC : Essential to resolve enantiomeric impurities, especially if racemization occurs during synthesis .
Advanced: How can researchers resolve discrepancies in reported reaction yields when using different coupling agents (e.g., HBTU vs. EDC)?
Answer:
Yield variations arise from:
- Activation Efficiency : HBTU generates more reactive intermediates than EDC, reducing side reactions like sulfonamide hydrolysis .
- Byproduct Formation : EDC may produce insoluble urea derivatives, complicating purification. Precipitate removal via filtration before workup improves yields .
- Methodological Validation : Compare reaction progress via TLC or LC-MS at timed intervals. Optimize equivalents of coupling agents (e.g., 1.1–1.2 equivalents of HBTU) to balance cost and efficiency .
Advanced: What strategies mitigate racemization during the synthesis of the stereospecific (3S) configuration?
Answer:
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to minimize thermal racemization .
- Steric Protection : Use bulky bases (e.g., DIPEA instead of NEt₃) to shield the chiral center during sulfonamide formation .
- Post-Synthesis Analysis : Employ chiral stationary phase HPLC to quantify enantiomeric excess (EE). If EE <98%, repeat purification with chiral columns .
Basic: What are the recommended storage conditions to ensure the compound’s stability over extended periods?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation of the bromobenzene moiety .
- Moisture Control : Use desiccants (e.g., silica gel packs) to avoid carbamate hydrolysis.
- Solubility Considerations : Lyophilize and store as a solid; avoid prolonged storage in DMSO due to sulfonamide reactivity .
Advanced: How does the 4-bromobenzenesulfonyl group influence reactivity in nucleophilic substitutions compared to fluorophenyl analogs?
Answer:
- Electronic Effects : The electron-withdrawing bromine enhances sulfonamide electrophilicity, accelerating nucleophilic attacks (e.g., SNAr reactions) compared to fluorophenyl groups .
- Steric Hindrance : The bulkier bromine atom may reduce accessibility to sterically crowded reaction sites, requiring polar aprotic solvents (e.g., DMF) to improve solubility .
- Comparative Studies : Replace bromine with fluorine in analogs to assess electronic vs. steric contributions to reactivity .
Advanced: How can researchers validate the absence of genotoxic impurities in synthesized batches?
Answer:
- LC-MS/MS Screening : Target residual aryl bromides (potential genotoxins) with detection limits <10 ppm .
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) to confirm mutagenicity absence in compliance with ICH M7 guidelines .
- Process Optimization : Introduce scavengers (e.g., thiourea) during synthesis to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
